molecular formula C11H13N3O3S B5296519 N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide

N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide

Cat. No. B5296519
M. Wt: 267.31 g/mol
InChI Key: HRLJVOJVTHJPLC-UHFFFAOYSA-N
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Description

N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide, also known as MMOT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMOT is a sulfonamide derivative that contains an oxadiazole ring, which is a five-membered heterocyclic compound.

Mechanism of Action

The mechanism of action of N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins in the body. N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide is its potent antimicrobial activity against a wide range of bacteria and fungi. This makes it a potential candidate for the development of new antibiotics. Another advantage of N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide is its excellent thermal stability and mechanical properties, making it a potential candidate for the development of new high-performance materials.
One of the limitations of N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide is its limited solubility in water, which can make it difficult to use in certain applications. Another limitation of N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide is its potential toxicity, which needs to be carefully evaluated before it can be used in humans.

Future Directions

There are several future directions for the research on N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide. One direction is the development of new drugs based on N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide for the treatment of various diseases such as infections, inflammation, and cancer. Another direction is the development of new materials based on N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide for various applications such as electronics, optics, and energy storage. Further studies are also needed to fully understand the mechanism of action of N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide and its potential toxicity.

Synthesis Methods

The synthesis of N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide involves the reaction of 2-methylbenzohydrazide with chloroacetic acid to form 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-acetic acid, which is then converted to N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide by reacting it with methanesulfonyl chloride. The synthesis of N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide is a straightforward process that can be carried out under mild reaction conditions.

Scientific Research Applications

N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
In biochemistry, N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for the development of new anticancer drugs.
In materials science, N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide has been shown to exhibit excellent thermal stability and mechanical properties, making it a potential candidate for the development of new high-performance materials.

properties

IUPAC Name

N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-8-5-3-4-6-9(8)11-13-10(17-14-11)7-12-18(2,15)16/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLJVOJVTHJPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide

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